

Application Notes and Protocols for BODIPY-C12 Analysis by Flow Cytometry

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Compound of Interest

Compound Name: *Bodipy-C12*

Cat. No.: *B15556671*

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Introduction

BODIPY-C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog. Its intrinsic fluorescence and structural similarity to natural fatty acids make it an invaluable tool for studying cellular fatty acid uptake, trafficking, and metabolism. Flow cytometry, a high-throughput technique for single-cell analysis, can be effectively combined with **BODIPY-C12** staining to quantify fatty acid accumulation within cell populations. This application note provides detailed protocols for utilizing **BODIPY-C12** in flow cytometry, guidelines for data interpretation, and an overview of the relevant biological pathways.

Principle of the Assay

BODIPY-C12 is readily taken up by cells through fatty acid transport proteins located on the plasma membrane. Once inside the cell, it can be incorporated into various lipid species and stored in lipid droplets. The intensity of the fluorescent signal from **BODIPY-C12** within a cell, as measured by a flow cytometer, is proportional to the amount of the fatty acid analog taken up and accumulated. This allows for the quantitative assessment of fatty acid uptake and the effects of various experimental conditions or compounds on this process.

Materials and Reagents

- **BODIPY-C12** (powder or stock solution in DMSO)
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), Ca²⁺/Mg²⁺-free
- Cell culture medium (serum-free for staining)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA (for adherent cells)
- Flow cytometry tubes
- Cell strainer (40-70 µm)
- Flow cytometer equipped with a blue laser (488 nm) and appropriate emission filters (e.g., FITC channel, ~510-530 nm).

Experimental Protocols

Preparation of **BODIPY-C12** Stock and Working Solutions

a. Stock Solution (1-10 mM):

- Dissolve **BODIPY-C12** powder in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of BODIPY™ 500/510 C1, C12 (MW: 404.30), dissolve 1 mg in 247 µL of DMSO.[\[1\]](#)
- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
- Store at -20°C, protected from light.

b. Working Solution (1-10 µM):

- On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to the desired final concentration (typically 1-10 µM).[\[1\]](#)

- The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 2 μM is often recommended.[2]
- Protect the working solution from light.

Cell Preparation

a. Suspension Cells:

- Culture cells to the desired density.
- Centrifuge the cell suspension at 300-400 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet once with PBS.
- Resuspend the cells in a serum-free medium at a concentration of 1×10^6 cells/mL.

b. Adherent Cells:

- Culture cells in appropriate culture vessels until they reach the desired confluency.
- Gently wash the cells with PBS.
- Detach the cells using Trypsin-EDTA.
- Neutralize the trypsin with a medium containing FBS.
- Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash once with PBS.
- Resuspend the cells in a serum-free medium at a concentration of 1×10^6 cells/mL.

BODIPY-C12 Staining Protocol

- Add the **BODIPY-C12** working solution to the cell suspension.
- Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined for each experiment.[1]

- Following incubation, centrifuge the cells at 300-400 x g for 5 minutes.
- Discard the supernatant and wash the cells twice with cold PBS to remove any unbound dye.
- Resuspend the final cell pellet in an appropriate volume of cold PBS or flow cytometry buffer for analysis.
- Filter the cell suspension through a cell strainer to obtain a single-cell suspension before running on the flow cytometer.

Flow Cytometry Analysis

- Set up the flow cytometer with a blue laser (488 nm excitation).
- Detect the **BODIPY-C12** fluorescence in the green channel (e.g., FITC or equivalent, with emission around 510 nm).
- Use unstained cells as a negative control to set the baseline fluorescence and to gate the cell population.
- Acquire a sufficient number of events (typically 10,000-50,000) for each sample.
- Analyze the data using appropriate flow cytometry software. The uptake of **BODIPY-C12** can be quantified by the Mean Fluorescence Intensity (MFI) of the cell population.

Data Presentation

Table 1: Recommended Staining Parameters for BODIPY-C12

Parameter	Recommended Range	Typical Starting Point	Notes
Stock Solution	1-10 mM in DMSO	10 mM	Store at -20°C, protected from light.
Working Solution	1-10 µM in serum-free medium/PBS	2 µM	Prepare fresh before use.
Incubation Time	5-30 minutes	15 minutes	Optimal time may vary with cell type.
Incubation Temperature	37°C	37°C	
Cell Density	0.5-2 x 10 ⁶ cells/mL	1 x 10 ⁶ cells/mL	

Table 2: Example of Quantitative Data for BODIPY-C12 Uptake in Cytotrophoblasts

This table presents example data on the uptake of **BODIPY-C12** in human cytotrophoblasts (CTB) and syncytiotrophoblasts (SCT), and the effect of inhibitors. Data is represented as Mean Fluorescence Units (FU) per microgram of protein.

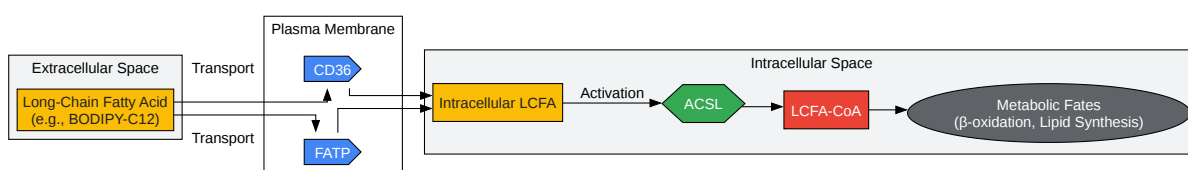
Cell Type	Condition	Mean Fluorescence (FU/µg protein) ± SEM
CTB	Control	556 ± 128
CTB	+ FBS (competing fatty acids)	165 ± 42.3
CTB	+ Triacsin C (ACSL inhibitor)	394 ± 81.2
CTB	+ CB-2 (FATP2 inhibitor)	339 ± 91.2
SCT	Control	131 ± 10.6

Data adapted from a study on human placental cells.[3]

Signaling Pathway and Experimental Workflow

Fatty Acid Uptake and Activation Pathway

Long-chain fatty acids (LCFAs) are transported into the cell via membrane proteins such as CD36 and Fatty Acid Transport Proteins (FATPs). Once inside, they are rapidly activated by Acyl-CoA Synthetases (ACSLs) to form Acyl-CoAs. This activation traps the fatty acid inside the cell and primes it for metabolic processes like β -oxidation for energy production or esterification into complex lipids for storage in lipid droplets.

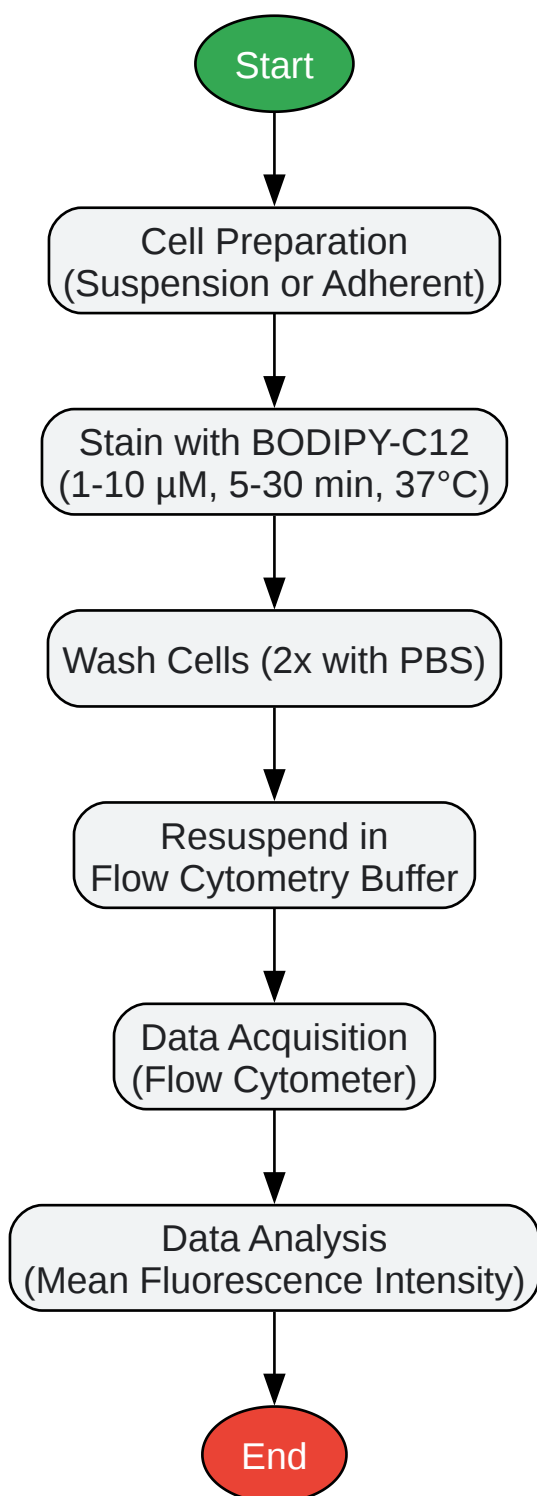


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Caption: Cellular uptake and activation of long-chain fatty acids.

Experimental Workflow for BODIPY-C12 Flow Cytometry

The following diagram outlines the key steps in performing a **BODIPY-C12** fatty acid uptake assay using flow cytometry.



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Caption: Experimental workflow for **BODIPY-C12** analysis by flow cytometry.

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